molecular formula C31H36N2O6 B557027 Fmoc-Lys(Dde)-OH CAS No. 150629-67-7

Fmoc-Lys(Dde)-OH

Cat. No. B557027
M. Wt: 532.6 g/mol
InChI Key: ZPSRBXWVBNVFTO-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-Lys(Dde)-OH” is a quasi-orthogonally-protected Lys derivative . The Fmoc group can be removed selectively by treatment with piperidine, and the Dde group is cleaved with 2% hydrazine in DMF . It is used to enable extension from lysine side chains by using Fmoc-tBu solid-phase methodologies .


Synthesis Analysis

The synthesis of “Fmoc-Lys(Dde)-OH” involves substrate-tolerant amide coupling reaction conditions for amino acid monomers . A coupling screen is performed to illustrate such tolerance, and protecting group strategies are developed for relevant amino acids .


Molecular Structure Analysis

The molecular structure of “Fmoc-Lys(Dde)-OH” is represented by the Hill formula: C31H36N2O6 . Its molecular weight is 532.63 g/mol .


Chemical Reactions Analysis

The Fmoc group in “Fmoc-Lys(Dde)-OH” can be removed selectively by treatment with piperidine . The Dde group is cleaved with 2% hydrazine in DMF . When removing Dde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .


Physical And Chemical Properties Analysis

“Fmoc-Lys(Dde)-OH” appears as a white to slightly yellow to beige powder . Its assay (HPLC, area%) is ≥ 98.0 % (a/a), and it is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Fmoc-Lys(Dde)-OH is used in the synthesis of fluorescein-labelled glycopeptides, which are valuable as immunological probes and in the development of cancer vaccines. This is demonstrated in the microwave-assisted synthesis of such peptides (Lee et al., 2010).

  • It has been used to synthesize labeled peptides for various research applications, including tracking peptide trafficking, binding studies, substrate specificity determination, and receptor cross-linking studies (Bibbs et al., 2000).

  • Fmoc-Lys(Dde)-OH is crucial in the solid-phase synthesis of branched peptides, such as bivalent consolidated ligands, which have shown to interact specifically and with high affinity with certain protein domains (Xu et al., 2004).

  • It has been used in the development of new orthogonal protecting groups for solid-phase peptide synthesis, expanding the versatility in peptide modifications (Staderini et al., 2018).

  • Fmoc-Lys(Dde)-OH plays a role in the synthesis of peptide nucleic acid (PNA) FRET probes, allowing for the post-synthetic attachment of reporter groups to PNAs (Oquare & Taylor, 2008).

  • It has been utilized in the synthesis of novel semisynthetic insulin analogs, demonstrating its importance in developing new therapeutic agents (Žáková et al., 2007).

  • Fmoc-Lys(Dde)-OH is used in the preparation of multiple antigen peptides (MAPs) for immunological studies, particularly in creating diepitope MAPs with different branching peptides (Ahlborg, 1995).

Future Directions

The future directions of “Fmoc-Lys(Dde)-OH” involve its use in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides . This includes the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the synthesis of a fully deprotected DNA-decamer conjugate .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSSQNORWQENF-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448256
Record name Fmoc-Lys(Dde)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Dde)-OH

CAS RN

150629-67-7
Record name Fmoc-Lys(Dde)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Lys(Dde)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Lys(Dde)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Lys(Dde)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Lys(Dde)-OH
Reactant of Route 5
Fmoc-Lys(Dde)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Lys(Dde)-OH

Citations

For This Compound
525
Citations
K Augustyns, W Kraas, G JUNG - The Journal of peptide …, 1998 - Wiley Online Library
An investigation of the stability of the Dde protecting group for amines, used in solid‐phase peptide synthesis, shows that an unprotected ε‐NH 2 group of lysine can acquire the Dde …
Number of citations: 45 onlinelibrary.wiley.com
L Bialy, JJ Díaz-Mochón, E Specker, L Keinicke… - Tetrahedron, 2005 - Elsevier
Peptide nucleic acids have become, arguably, one of the most interesting of DNA mimics. Herein the efficient solution phase synthesis of four novel 1-(4,4-dimethyl-2,6-…
Number of citations: 54 www.sciencedirect.com
R Kowalczyk, PWR Harris, RP Dunbar, MA Brimble - Synthesis, 2009 - thieme-connect.com
Methodology for the efficient, automated and microwave-assisted Fmoc solid-phase synthesis of a 5 (6)-carboxyfluorescein-labelled Lys (Dde)-Gly-Wang resin that can be further …
Number of citations: 13 www.thieme-connect.com
N Ahlborg - Journal of immunological methods, 1995 - Elsevier
Multiple antigen peptides (MAP) consist of lysine residue cores with branching peptide arms and have been demonstrated to be efficient immunogens as well as useful antigens for …
Number of citations: 44 www.sciencedirect.com
A Song, L Wu, X Wang, KS Lam - Understanding Biology Using Peptides …, 2006 - Springer
Lysine derivatives with an orthogonal side-chain protecting group, eg Fmoc-Lys (Dde)-OH and Fmoc-Lys (Alloc)-OH, have found broad applications in solidphase peptide synthesis. …
Number of citations: 2 link.springer.com
MA Brimble, R Kowalczyk, PWR Harris… - Organic & …, 2008 - pubs.rsc.org
Mannose-binding proteins on the surface of antigen-presenting cells (APCs) are capable of recognizing and internalizing foreign agents in the early stages of immune response. These …
Number of citations: 48 pubs.rsc.org
KM Sung, DW Mosley, BR Peelle, S Zhang… - pstorage-acs-6854636.s3 …
General Information. All reactions were carried in an anaerobic atmosphere using a standard Schlenk techniques unless otherwise stated. Water was purified (18.2 Ω) by a Milli-Q …
MF Songster, S Biancalana, RM Cook, DJ Dick… - Peptides for the New …, 2000 - Springer
Fluorescently labeled peptides have many applications: in cellular uptake and localization studies, for immunological assays, as receptor probes, and as enzyme substrates. An …
Number of citations: 4 link.springer.com
KF Medzihradszky, G Ösapay… - Peptides for the New …, 2000 - books.google.com
The ABRF Peptide Synthesis Research Group (PSRG) conducts annual studies in order to assist member laboratories in assessing their peptide synthetic capability [1]. Concurrently, …
Number of citations: 0 books.google.com
L Bibbs, NP Ambulos, SA Kates, A Khatri… - Peptides for the New …, 2002 - Springer
The ABRF Peptide Synthesis Research Group (PSRG) conducts annual studies in order to assist member laboratories in assessing their peptide synthetic capability [1]. Concurrently, …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.